molecular formula C15H25ClN2O4S B1682332 Tiapride hydrochloride CAS No. 51012-33-0

Tiapride hydrochloride

Cat. No. B1682332
CAS RN: 51012-33-0
M. Wt: 364.9 g/mol
InChI Key: OTFDPNXIVHBTKW-UHFFFAOYSA-N
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Description

Tiapride hydrochloride is a selective dopamine D2 and D3 receptor antagonist . It is used to treat a variety of neurological and psychiatric disorders including dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .


Molecular Structure Analysis

The molecular formula of Tiapride hydrochloride is C15H24N2O4S . The molecular weight is 364.89 g/mol . The structure of Tiapride hydrochloride is consistent with its formula .


Physical And Chemical Properties Analysis

Tiapride hydrochloride is a white powder . It has a molecular weight of 364.89 g/mol .

Scientific Research Applications

Quantitative Determination and Analytical Methods

A study developed and validated four different spectroscopic methods for estimating Tiapride Hydrochloride in a physical mixture, highlighting its application in managing behavioral disorders and treating dyskinesias. These methods, including Zero order, First derivative, Second derivative, and Area Under Curve (AUC) spectroscopy, provide simple, accurate, and economical options for the drug's quantitative determination (U. P. Vihang et al., 2013).

Pharmacokinetic Studies

Tiapride's pharmacokinetic profile has been extensively studied. A rapid, sensitive, and selective method for determining tiapride in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) was developed, showcasing a precise approach for monitoring the drug in therapeutic settings (Y. Moon et al., 2004).

Electroanalytical Detection

The electroanalytical detection of Tiapride Hydrochloride has been achieved through differential pulse anodic voltammetry at carbon paste electrodes, providing a valuable tool for determining the drug in pharmaceutical preparations and human urine, thus aiding in its pharmacokinetic studies (S. I. Zayed, 2011).

Clinical Applications in Neurological Disorders

Tiapride hydrochloride's efficacy in treating neurological conditions has been demonstrated. For instance, a randomized, observer-blind, controlled trial evaluated its addition to treatment regimens for dementia patients showing behavioral and psychological symptoms, suggesting its potential utility in managing such conditions (K. Iwasaki et al., 2005).

Migraine Treatment

The combination of Tiapride hydrochloride tablets with flunarizine was observed to have a significant clinical effect in treating migraine, indicating its potential as a valuable addition to migraine management strategies (F. Hou, 2018).

Pharmacological Profile

The preclinical pharmacologic profile of Tiapride, focusing on its dopamine receptor blocking capabilities, provides insight into its action mechanism, particularly its selectivity for dopamine D2 and D3 receptors without significant affinity for other neurotransmitter receptors. This specificity underlines its clinical activity and minimal motor or cognitive side effects (B. Scatton et al., 2001).

Safety And Hazards

Tiapride hydrochloride should be handled with care to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves . In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S.ClH/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3;/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFDPNXIVHBTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045210
Record name Tiapride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tiapride hydrochloride

CAS RN

51012-33-0, 51012-32-9
Record name Tiapride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51012-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiapride hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tiapride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIAPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N106WEDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
284
Citations
Y Wang, L Zhou, Y Hui, X Chen - Chromatographia, 2009 - Springer
… and determination tiapride hydrochloride in … tiapride hydrochloride and its two impurities. The developed method was successfully applied to the determination of tiapride hydrochloride …
Number of citations: 7 link.springer.com
K Ranković, S Filipić, K Nikolić… - Journal of liquid …, 2012 - Taylor & Francis
… Ten tablets containing 100 mg tiapride in the form of tiapride hydrochloride were weighted … 100 mg tiapride in the form of tiapride hydrochloride was dissolved in water, then transferred …
Number of citations: 1 www.tandfonline.com
SIM Zayed - Analytical Sciences, 2011 - jstage.jst.go.jp
… 1 A review of the literature revealed that several methods have been used for the determination of tiapride hydrochloride. These include high performance liquid chromatography (HPLC)…
Number of citations: 7 www.jstage.jst.go.jp
J Doctor, K Chaudhary, D Joshi… - … Journal of Pharmacy …, 2015 - researchgate.net
… degradation products from Tiapride hydrochloride tablet with … method is specific for Tiapride Hydrochloride and N-oxide … dosage form of Tiapride Hydrochloride as per ICH guidelines. …
Number of citations: 0 www.researchgate.net
C Cohen, DJ Sanger, G Perrault - Journal of Pharmacology and …, 1997 - ASPET
The ability of tiapride, a selective D 2 /D 3 dopamine receptor antagonist, to exert discriminative stimulus control of responding was investigated by training rats to discriminate this drug (…
Number of citations: 21 jpet.aspetjournals.org
FH Metwally - Yakugaku Zasshi, 2007 - jstage.jst.go.jp
… determination of tiapride hydrochloride using the proposed … used for determination of tiapride hydrochloride, in pure form… control assessment of tiapride hydrochloride and for routine …
Number of citations: 12 www.jstage.jst.go.jp
DH Fortune, B Costall, RJ Naylor - Journal of Pharmacy and …, 1980 - academic.oup.com
Agents from the substituted benzamide series have been in routine clinical use for some 15 years and have proven action in psychiatry (sulpiride ameliorates psychotic behaviour), …
Number of citations: 5 academic.oup.com
C YANG, L ZHANG, D YU, Y YANG, X WU - China Pharmacy, 2021 - pesquisa.bvsalud.org
… Tiapride group was given Tiapride hydrochloride tablets with initial dose of 50-100 mg per … Tiapride combined with clonidine group was given Tiapride hydrochloride tablets (same …
Number of citations: 2 pesquisa.bvsalud.org
JA Ortuño, V Ródenas, MS García, MI Albero… - Sensors, 2007 - mdpi.com
… The tiapride tetraphenylborate (TPD-TPB) ion pair was prepared by reacting 10 ml of 1x10 -2 M tiapride hydrochloride solution with an equal volume of 1 x 10 -2 M sodium …
Number of citations: 11 www.mdpi.com
M Canal, CR Desanti, JP Santoni - Clinical drug investigation, 1998 - Springer
… The drops were administered from a solution prepared in vials containing 4.59g of tiapride hydrochloride in a 30ml water solution. The two administration periods were separated by a 7-…
Number of citations: 7 link.springer.com

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